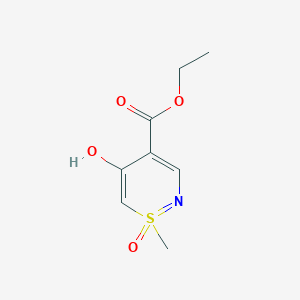

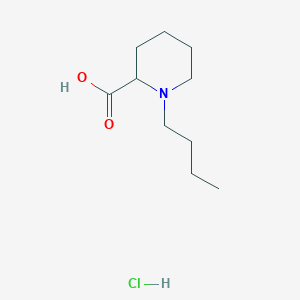

Ethyl 5-hydroxy-1-methyl-1-oxo-1,2-thiazine-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 5-hydroxy-1-methyl-1-oxo-1,2-thiazine-4-carboxylate is a compound that belongs to the class of organic compounds known as thiazines. Thiazines are heterocyclic compounds containing a ring made up of sulfur, nitrogen, and carbon atoms. Although the specific compound is not directly studied in the provided papers, related compounds with similar structural features and reactivity patterns are discussed, which can provide insights into the properties and synthesis of the compound of interest.

Synthesis Analysis

The synthesis of thiazine derivatives often involves condensation reactions. For example, the condensation of diethyl 2-chloro-6-methylpyridine-3,5-dicarboxylate with thiourea and various substituted thioureas leads to derivatives of ethyl 3H-2-imino-7-methyl-4-oxopyrido[3,2-e]-1,3-thiazine-6-carboxylate . Similarly, the transformation of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate into 5-substituted 2-amino-4-oxo-4,5-dihydrothiazolo[5,4-c]pyridine-7-carboxylates involves the use of aromatic amines and monosubstituted hydrazines . These methods suggest that the synthesis of ethyl 5-hydroxy-1-methyl-1-oxo-1,2-thiazine-4-carboxylate could potentially be achieved through similar condensation reactions, possibly involving a hydroxylation step to introduce the hydroxyl group.

Molecular Structure Analysis

The molecular structure of thiazine derivatives can be complex, as evidenced by the crystal structure determination of ethyl 2,4-dimethyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate, which revealed a thioamide functional group . This highlights the importance of accurate structural characterization in understanding the properties of thiazine compounds. The molecular structure of ethyl 5-hydroxy-1-methyl-1-oxo-1,2-thiazine-4-carboxylate would likely be characterized using techniques such as NMR, IR spectroscopy, and X-ray crystallography to confirm the presence of functional groups and the overall molecular conformation.

Chemical Reactions Analysis

Thiazine derivatives can undergo various chemical reactions. For instance, the alkylation of methyl 4-hydroxy-1-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate with ethyl iodide results in a mixture of alkylated products . This suggests that ethyl 5-hydroxy-1-methyl-1-oxo-1,2-thiazine-4-carboxylate could also participate in alkylation reactions, potentially leading to a variety of substituted derivatives. Additionally, the reactivity of thiazine derivatives with hydrazines and halo compounds indicates that the compound of interest may also be amenable to similar reactions, expanding its chemical versatility.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazine derivatives are influenced by their molecular structure. The presence of different functional groups, such as esters, amides, and thioamides, can affect properties like solubility, melting point, and reactivity. For example, the solubility of a compound in various solvents can be altered by the presence of an ethoxycarbonyl group . The physical properties of ethyl 5-hydroxy-1-methyl-1-oxo-1,2-thiazine-4-carboxylate, such as its melting point, solubility, and stability, would need to be empirically determined through experiments. Chemical properties, including reactivity towards nucleophiles or electrophiles, would also be of interest for further functionalization of the molecule.

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry and Heterocyclic Compound Development

Transformation into Diverse Heterocyclic Structures

Research by Albreht et al. (2009) discusses transformations of related thiazole derivatives into thiazolo[5,4-c]pyridine carboxylates, showcasing the compound's role in synthesizing complex heterocycles useful in various chemical and pharmaceutical applications (Albreht et al., 2009).

Foundation for Antimicrobial and Pharmacological Agents

Studies on derivatives of thiazine and pyrimidine have revealed their potential in developing compounds with analgesic, antiinflammatory, and immunosuppressive activities, indicating the versatility of such structures in medicinal chemistry (Malinka et al., 1989).

Corrosion Inhibition

A novel derivative demonstrated inhibition efficiency on mild steel in phosphoric acid, indicating applications in materials science and engineering to protect metals from corrosion (El-khlifi et al., 2022).

Pharmacological Applications

Anticancer Activity

Research on thiazole compounds synthesized from related starting materials has shown promising anticancer activity against breast cancer cells, indicating the compound's potential as a precursor in developing novel anticancer agents (Sonar et al., 2020).

Antimicrobial Activity

The synthesis and modification of ethyl 2-amino-4-methylthiazole-5-carboxylate have led to derivatives with significant antimicrobial activities against various bacterial and fungal strains, highlighting the compound's potential in creating new antimicrobials (Desai et al., 2019).

Eigenschaften

IUPAC Name |

ethyl 5-hydroxy-1-methyl-1-oxo-1λ6-thia-2-azacyclohexa-1,3,5-triene-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4S/c1-3-13-8(11)6-4-9-14(2,12)5-7(6)10/h4-5,10H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPKGXLDRZGFYSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=S(=O)(C=C1O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-hydroxy-1-methyl-1-oxo-1,2-thiazine-4-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-chlorophenyl)oxalamide](/img/structure/B2550900.png)

![(5-Bromofuran-2-yl)-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2550901.png)

![Methyl 2-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2550902.png)

![5-Methyl-2-(propan-2-yl)cyclohexyl [4-(dimethylamino)phenyl][phenyl(phenylamino)methyl]phosphinate](/img/structure/B2550907.png)

![(E)-1-methyl-N-(6-(methylthio)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2550909.png)

![N-(3-cyclopropyl-1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2550912.png)

![3-(3-(azepan-1-yl)-3-oxopropyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B2550915.png)

![3-(4-fluorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2550922.png)